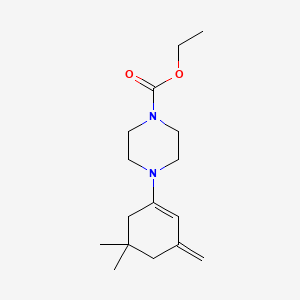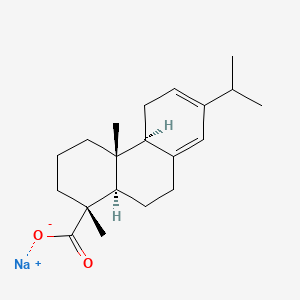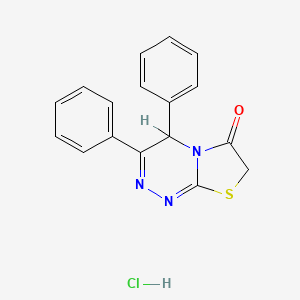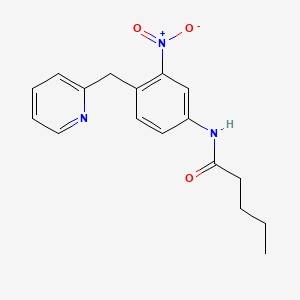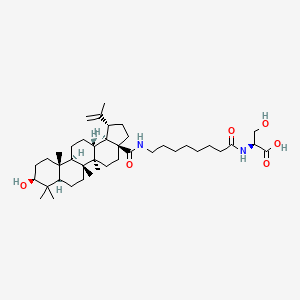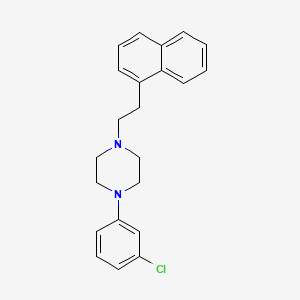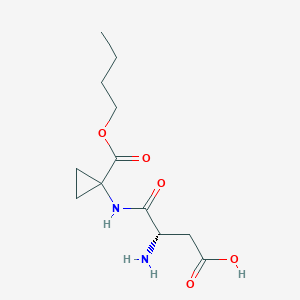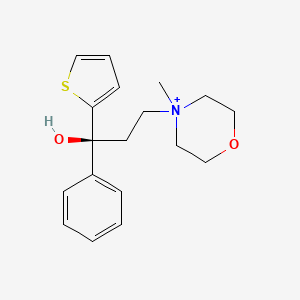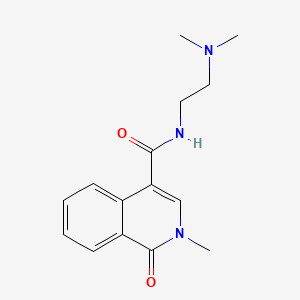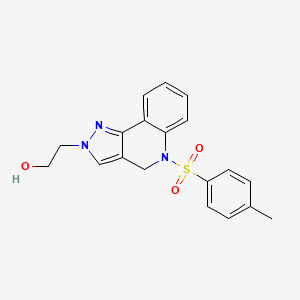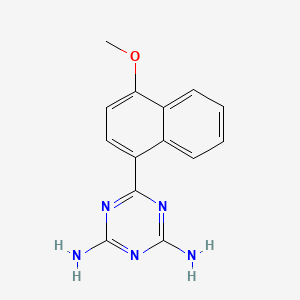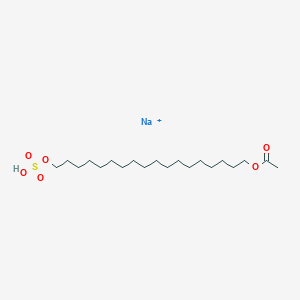
Sodium acetoxyoctadecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfate d'acétoxyoctadecyle de sodium est un composé chimique de formule moléculaire C20H39NaO6S. Il s'agit d'un tensioactif anionique couramment utilisé dans diverses applications industrielles et scientifiques. Le composé est connu pour ses excellentes propriétés émulsifiantes, mouillantes et dispersantes, ce qui le rend précieux dans la formulation de détergents, de cosmétiques et de produits pharmaceutiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le sulfate d'acétoxyoctadecyle de sodium peut être synthétisé par estérification de l'octadecanol avec l'anhydride acétique, suivie d'une sulfonation avec le trioxyde de soufre et d'une neutralisation avec l'hydroxyde de sodium. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de catalyseurs pour assurer un rendement élevé et une pureté élevée .
Méthodes de production industrielles : Dans les milieux industriels, la production de sulfate d'acétoxyoctadecyle de sodium implique des réacteurs à grande échelle où les processus d'estérification et de sulfonation sont effectués séquentiellement. Le produit final est ensuite purifié par filtration et cristallisation pour éliminer toutes les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate d'acétoxyoctadecyle de sodium subit principalement des réactions de substitution en raison de la présence du groupe sulfate. Il peut également participer à des réactions d'hydrolyse en conditions acides ou basiques .
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les alcools. Les réactions sont généralement effectuées à des températures modérées avec l'utilisation de catalyseurs.
Réactions d'hydrolyse : Ces réactions nécessitent des conditions acides ou basiques, avec des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.
Principaux produits formés :
Réactions de substitution : Les principaux produits comprennent divers dérivés alkylés.
Réactions d'hydrolyse : L'hydrolyse du sulfate d'acétoxyoctadecyle de sodium entraîne la formation d'octadecanol et de sulfate de sodium.
4. Applications de la recherche scientifique
Le sulfate d'acétoxyoctadecyle de sodium a une large gamme d'applications dans la recherche scientifique :
Industrie : Le sulfate d'acétoxyoctadecyle de sodium est utilisé dans la formulation de détergents, de shampooings et d'autres produits de soins personnels en raison de ses excellentes propriétés émulsifiantes
5. Mécanisme d'action
Le mécanisme d'action du sulfate d'acétoxyoctadecyle de sodium implique son interaction avec les membranes lipidiques. Le composé perturbe la bicouche lipidique, entraînant la lyse cellulaire et la libération du contenu intracellulaire. Cette propriété est particulièrement utile dans les applications biologiques telles que l'extraction protéique et la lyse cellulaire .
Cibles moléculaires et voies : Le sulfate d'acétoxyoctadecyle de sodium cible les composants lipidiques des membranes cellulaires, entraînant leur perturbation. Cette action est facilitée par la nature amphiphile du composé, ce qui lui permet d'interagir avec les régions hydrophobes et hydrophiles de la membrane .
Composés similaires :
Dodécylsulfate de sodium (SDS) : Un tensioactif anionique largement utilisé ayant des propriétés similaires mais une chaîne carbonée plus courte.
Tétradécylsulfate de sodium : Un autre tensioactif anionique utilisé dans des applications médicales telles que la sclérothérapie
Unicité : Le sulfate d'acétoxyoctadecyle de sodium est unique en raison de sa chaîne carbonée plus longue, qui offre des propriétés émulsifiantes et mouillantes améliorées par rapport aux tensioactifs à chaîne plus courte comme le dodécylsulfate de sodium. Cela le rend particulièrement précieux dans les applications nécessitant une forte émulsification et stabilisation .
Applications De Recherche Scientifique
Sodium acetoxyoctadecyl sulphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium acetoxyoctadecyl sulphate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in biological applications such as protein extraction and cell lysis .
Molecular Targets and Pathways: this compound targets the lipid components of cell membranes, leading to their disruption. This action is facilitated by the compound’s amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): A widely used anionic surfactant with similar properties but a shorter carbon chain.
Sodium tetradecyl sulfate: Another anionic surfactant used in medical applications such as sclerotherapy
Uniqueness: Sodium acetoxyoctadecyl sulphate is unique due to its longer carbon chain, which provides enhanced emulsifying and wetting properties compared to shorter-chain surfactants like sodium dodecyl sulfate. This makes it particularly valuable in applications requiring strong emulsification and stabilization .
Propriétés
Numéro CAS |
65151-94-2 |
|---|---|
Formule moléculaire |
C20H40NaO6S+ |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
sodium;18-sulfooxyoctadecyl acetate |
InChI |
InChI=1S/C20H40O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1 |
Clé InChI |
GYJRVEHPEXSNIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



